molecular formula C15H20ClNO B255282 3-(2-chlorophenyl)-N,N-diisopropylacrylamide

3-(2-chlorophenyl)-N,N-diisopropylacrylamide

Cat. No. B255282
M. Wt: 265.78 g/mol
InChI Key: ZEOHAWMPTJVIQX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N,N-diisopropylacrylamide, also known as CPDIA, is a chemical compound that has garnered attention in the scientific community due to its unique properties. CPDIA is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature. This property makes it an attractive candidate for various applications in the field of biomedical research.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is based on its thermoresponsive properties. At lower temperatures, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide exists as a soluble polymer, while at higher temperatures, it undergoes a phase transition to form a gel-like structure. This phase transition is reversible, making 3-(2-chlorophenyl)-N,N-diisopropylacrylamide an attractive candidate for various applications.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N,N-diisopropylacrylamide has been shown to be biocompatible and non-toxic, making it suitable for biomedical applications. In vitro studies have demonstrated that 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based drug delivery systems can effectively deliver drugs to target cells. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based scaffolds have been shown to promote cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is its thermoresponsive properties, which make it a versatile material for various applications. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is biocompatible and non-toxic, making it suitable for use in biomedical research. However, one limitation of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are numerous future directions for research involving 3-(2-chlorophenyl)-N,N-diisopropylacrylamide. One potential area of research is the development of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based drug delivery systems for the treatment of various diseases. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based scaffolds could be used for tissue engineering applications, such as the regeneration of damaged tissues. Further research could also focus on the development of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based biosensors for the detection of specific biomolecules. Finally, the synthesis method of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide could be optimized to improve its efficiency and reduce its cost.

Synthesis Methods

3-(2-chlorophenyl)-N,N-diisopropylacrylamide can be synthesized through a multi-step process involving the reaction of 2-chlorophenyl isocyanate with N,N-diisopropylacrylamide in the presence of a catalyst. The resulting product is purified through column chromatography to obtain pure 3-(2-chlorophenyl)-N,N-diisopropylacrylamide.

Scientific Research Applications

3-(2-chlorophenyl)-N,N-diisopropylacrylamide has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and biosensors. Its thermoresponsive properties make it a suitable candidate for targeted drug delivery, where the drug can be released at a specific temperature. 3-(2-chlorophenyl)-N,N-diisopropylacrylamide can also be used as a scaffold for tissue engineering, as it can undergo a phase transition to form a gel-like structure at body temperature. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based biosensors have been developed for the detection of various biomolecules.

properties

Product Name

3-(2-chlorophenyl)-N,N-diisopropylacrylamide

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N,N-di(propan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H20ClNO/c1-11(2)17(12(3)4)15(18)10-9-13-7-5-6-8-14(13)16/h5-12H,1-4H3/b10-9+

InChI Key

ZEOHAWMPTJVIQX-MDZDMXLPSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)/C=C/C1=CC=CC=C1Cl

SMILES

CC(C)N(C(C)C)C(=O)C=CC1=CC=CC=C1Cl

Canonical SMILES

CC(C)N(C(C)C)C(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

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